N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is a benzothiazole-derived compound featuring a cinnamamide backbone and a dimethylaminopropyl side chain. Its structure includes:
- Benzothiazole ring: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity.
- Cinnamamide group: A conjugated α,β-unsaturated carbonyl system that may enhance binding interactions via π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.ClH/c1-23(2)15-8-16-24(20(25)14-13-17-9-4-3-5-10-17)21-22-18-11-6-7-12-19(18)26-21;/h3-7,9-14H,8,15-16H2,1-2H3;1H/b14-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFZXIDLSHRGI-IERUDJENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride typically involves a multi-step process:
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Formation of Benzo[d]thiazole Intermediate: : The synthesis begins with the preparation of the benzo[d]thiazole intermediate. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
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Attachment of the Cinnamamide Moiety: : The benzo[d]thiazole intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the cinnamamide derivative.
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Introduction of the Dimethylamino Propyl Group: : The final step involves the alkylation of the cinnamamide derivative with 3-dimethylaminopropyl chloride in the presence of a base like potassium carbonate to yield the target compound.
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Formation of Hydrochloride Salt: : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the cinnamamide moiety, potentially converting the double bond to a single bond, resulting in a saturated amide.
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Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is evaluated for its therapeutic potential. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its specific interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s closest analogs are substituted benzothiazole derivatives with variations in the aromatic ring, linker groups, or side chains. Below is a comparative analysis:
Functional Implications of Structural Differences
- Benzothiazole vs. Quinoline Core: The quinoline derivative () lacks the sulfur atom in benzothiazole, reducing metal-coordination capacity but increasing planarity for intercalation or stacking in nucleic acid targets .
- Fluorine (): Introduces electronegativity and lipophilicity, which may improve blood-brain barrier penetration .
- Backbone Variations : The cinnamamide group (target compound) offers conjugation for rigid binding, while phenylpropanamide () provides flexibility for conformational adaptation .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological properties, alongside a dimethylamino propyl side chain that enhances solubility and bioavailability. The cinnamide structure contributes to its potential interactions with various biological targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways.
- Receptor Interaction : It could interact with various receptors, affecting signal transduction pathways.
- DNA Binding : Potential for binding to DNA or RNA, influencing gene expression.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies on benzo[d]thiazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
The benzo[d]thiazole moiety is associated with antimicrobial effects. Compounds in this class have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The potential for this compound to act as an antimicrobial agent warrants further investigation.
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, it is hypothesized that this compound could provide protective effects in neurodegenerative diseases. Research on related compounds has shown potential in crossing the blood-brain barrier (BBB) and exhibiting neuroprotective properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Benzo[d]thiazole core | Enhances anticancer and antimicrobial activity |
| Dimethylamino propyl group | Improves solubility and cellular uptake |
| Cinnamide linkage | Potentially increases receptor binding affinity |
Case Studies and Research Findings
- Anticancer Activity : A study explored various benzo[d]thiazole derivatives, noting their effectiveness against breast cancer cells with IC50 values in the low micromolar range. This suggests that modifications similar to those in this compound could yield potent anticancer agents .
- Neuroprotection : Research on related compounds indicated protective effects against neurotoxicity in Drosophila models, highlighting the potential use of this compound in treating neurodegenerative diseases like ALS .
- Antimicrobial Studies : Investigations into the antimicrobial properties of similar thiazole derivatives revealed significant activity against Staphylococcus aureus and Candida albicans, supporting the hypothesis that this compound may exhibit comparable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
